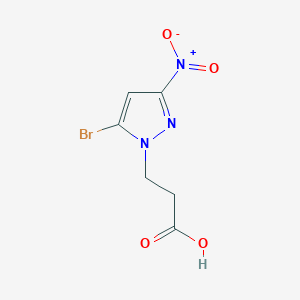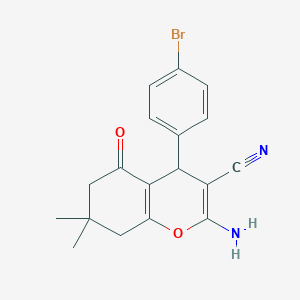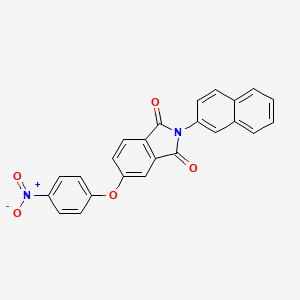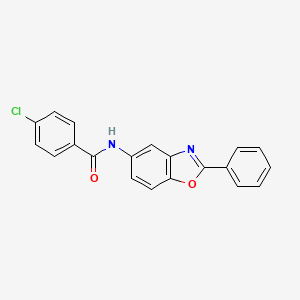
1-(2-Bromopyridin-4-YL)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromopyridin-4-YL)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromopyridine moiety attached to a pyrrolidinone ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-bromopyridine with pyrrolidin-2-one under specific conditions. For instance, a mixture of 2-bromopyridine and pyrrolidin-2-one can be heated in the presence of a base such as potassium carbonate in a suitable solvent like 1-methylpyrrolidin-2-one at elevated temperatures. This reaction typically proceeds through nucleophilic substitution, where the bromine atom is replaced by the pyrrolidinone group.
Analyse Des Réactions Chimiques
1-(2-Bromopyridin-4-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The pyrrolidinone ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromopyridin-4-YL)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of various heterocyclic compounds.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparaison Avec Des Composés Similaires
1-(2-Bromopyridin-4-YL)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Bromopyridin-2-yl)pyrrolidin-2-one: This compound has the bromine atom at a different position on the pyridine ring, which can lead to different reactivity and biological activity.
1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one: This compound features a pyrimidine ring instead of a pyridine ring, which can result in distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
1-(2-bromopyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-8-6-7(3-4-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 |
Clé InChI |
DIBSZCHVINTNEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)



![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)

![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)


![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)

